molecular formula C15H13ClN2O2 B5515022 1-(3-CHLORO-4-METHYLPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

1-(3-CHLORO-4-METHYLPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

Cat. No.: B5515022
M. Wt: 288.73 g/mol
InChI Key: OYVIGFHVAVPGGL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one is a complex organic compound with a unique structure that combines a pyrano[2,3-c]pyrazole core with a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3-chloro-4-methylbenzaldehyde with 3,4-dimethylpyrazole in the presence of a base, followed by cyclization to form the pyrano[2,3-c]pyrazole ring system. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like recrystallization and chromatography would be common .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one is unique due to its combination of a pyrano[2,3-c]pyrazole ring system with a chloromethylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-8-4-5-11(7-12(8)16)18-15-14(10(3)17-18)9(2)6-13(19)20-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVIGFHVAVPGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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